

The Discovery and Enduring Legacy of 1H-Imidazole-4-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: **1H-Imidazole-4-carboxamide**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-4-carboxamide, a seemingly simple heterocyclic compound, holds a rich and multifaceted history in the annals of chemical and biological sciences. From its foundational role as a key intermediate in the synthesis of pioneering chemotherapeutic agents to its more recent discovery as a naturally occurring plant growth regulator, this molecule continues to be a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of **1H-Imidazole-4-carboxamide**, offering a comprehensive resource for researchers and professionals in drug development and related fields.

Historical Perspective and Key Milestones

The story of **1H-Imidazole-4-carboxamide** is intrinsically linked to the development of the anticancer drug Dacarbazine. While the imidazole ring itself was first synthesized in 1858, the specific carboxamide derivative gained prominence in the mid-20th century. A pivotal moment in its history was the first synthesis of Dacarbazine in 1959 at the Southern Research Institute. This achievement was significant as 5-amino-**1H-imidazole-4-carboxamide** serves as a crucial precursor in the synthesis of this important chemotherapeutic agent.

More recently, research has unveiled a fascinating ecological role for **1H-Imidazole-4-carboxamide**. It has been identified as one of the "fairy chemicals," a group of compounds

responsible for the intriguing phenomenon of "fairy rings" in grasslands. In this context, it acts as a plant growth inhibitor, showcasing its diverse biological activities.[\[1\]](#)[\[2\]](#) Furthermore, its ribonucleotide derivative, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is a key intermediate in the de novo purine biosynthesis pathway, a fundamental process in all living organisms.[\[3\]](#)

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of **1H-Imidazole-4-carboxamide** is essential for its application in research and development. The following tables summarize key quantitative data for the parent compound and its commonly used hydrochloride salt.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ N ₃ O	[4]
Molecular Weight	126.12 g/mol	[4]
LogP	-1.10	[4]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	2	[5]

Table 1: Physicochemical Properties of **1H-Imidazole-4-carboxamide**

Property	Value	Reference
1H NMR (DMSO-d6)	δ 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H)	[6]
13C NMR (DMSO-d6)	δ 147.5, 144.1, 142.4, 136.0, 130.6, 129.4, 128.1, 127.9, 126.9, 124.0, 122.2, 120.7, 50.7	[6]
IR (ATR)	3148–2715, 1606, 1598, 1570, 1542, 1514, 1494, 1438, 1342, 1316, 1290, 1152, 1122, 1108, 1092, 1076 cm^{-1}	[6]
Mass Spectrum (HRMS)	m/z: [M] ⁺ calculated for $\text{C}_{29}\text{H}_{24}\text{N}_3\text{O}_2^+$ 446.1869, found 446.1864 (for a derivative)	[6]

Table 2: Spectral Data for **1H-Imidazole-4-carboxamide** and its Derivatives

Experimental Protocols

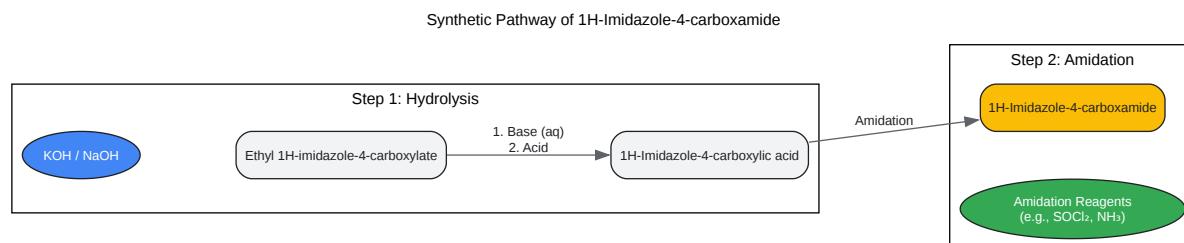
Synthesis of 1H-Imidazole-4-carboxamide

Several synthetic routes to **1H-Imidazole-4-carboxamide** and its derivatives have been developed. A common and efficient method involves the hydrolysis of ethyl 1H-imidazole-4-carboxylate.

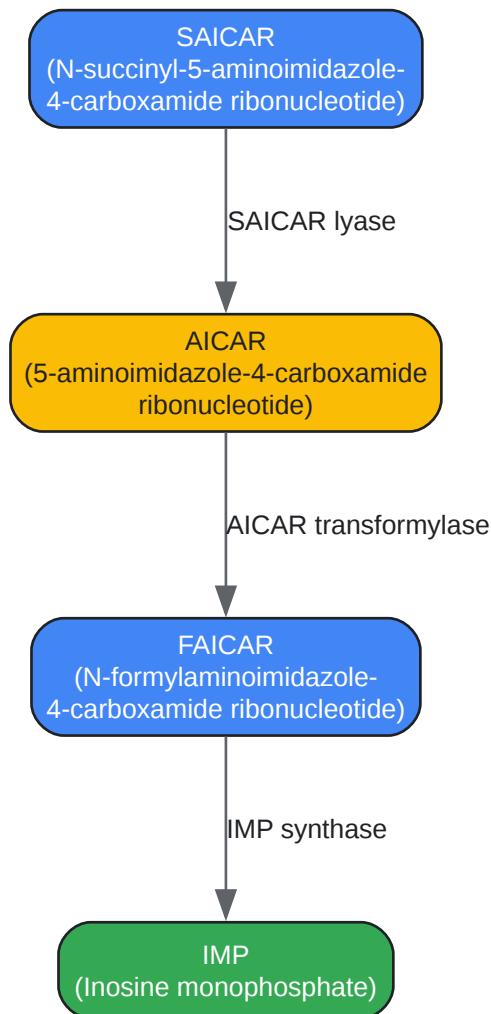
Protocol: Hydrolysis of Ethyl 1H-imidazole-4-carboxylate[7][8]

- Reaction Setup: In a suitable reaction vessel, mix ethyl 1H-imidazole-4-carboxylate with a 50-55% aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide) at a mass ratio of 1:2.5-3.0.
- Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

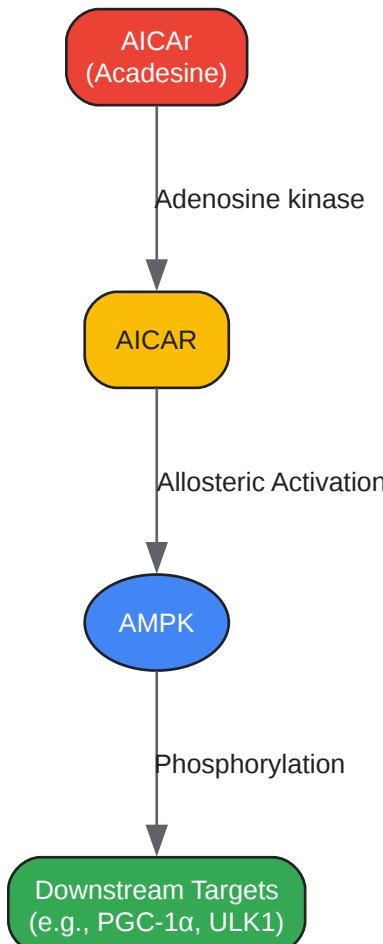
- Acidification: Once the reaction is complete, cool the mixture and slowly add an acid solution (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to 1-2. This will precipitate the crude product.
- Isolation: Filter the precipitate to isolate the crude 1H-imidazole-4-carboxylic acid.
- Purification: Recrystallize the crude product from a suitable solvent to obtain the purified 1H-imidazole-4-carboxylic acid.
- Amidation: The resulting carboxylic acid can then be converted to the corresponding carboxamide through standard amidation procedures.



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